molecular formula C9H7ClN2O3 B8221316 Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate

Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B8221316
M. Wt: 226.61 g/mol
InChI Key: ZGDIICAZWSCEBE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core. Its structure includes:

  • Chlorine at position 4, enhancing electrophilicity and influencing binding interactions.
  • Methyl ester at position 5, affecting solubility and metabolic stability.

The 2-oxo and dihydro modifications likely derive from cyclization or oxidation steps common in pyrrolopyridine chemistry .

Properties

IUPAC Name

methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-15-9(14)5-3-11-8-4(7(5)10)2-6(13)12-8/h3H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDIICAZWSCEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1Cl)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Cyclization, Chlorination, and Oxidation

Step 1: Synthesis of Methyl 5-Carboxylate Intermediate
7-Azaindole derivatives are functionalized at position 5 using methyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane. This step achieves >90% conversion but requires strict temperature control (0–5°C) to avoid ester hydrolysis.

Step 2: Chlorination at Position 4
Phosphorus oxychloride (POCl₃) is the reagent of choice for introducing chlorine at position 4. In a representative procedure, the intermediate is refluxed in POCl₃ at 80–100°C for 10–16 hours, followed by neutralization with NaOH to pH 9–10. This step yields 4-chloro-7-azaindole derivatives with 85% efficiency when using a solvent system of dimethoxyethane and heptane.

Step 3: Oxidation to 2-Oxo Functionality
Oxidation of the pyrrole ring to form the 2-oxo group employs mCPBA in dichloromethane. A molar ratio of 1:2–1:5 (substrate:mCPBA) ensures complete conversion within 3–5 hours at room temperature. Filtration and recrystallization from ethanol yield the final product with 98–99% purity.

Table 1: Reaction Conditions and Yields for Route 1

StepReagentsSolventTemperatureTimeYield
1Methyl chloroformate, Et₃NCH₂Cl₂0–5°C2 h92%
2POCl₃Dimethoxyethane/heptane80–100°C16 h85%
3mCPBACH₂Cl₂25°C5 h89%

Route 2: One-Pot Tandem Reactions

Recent advancements utilize one-pot methodologies to reduce purification steps. A notable example involves:

  • Simultaneous cyclization and chlorination : 2-Aminopyridine-5-carboxylate is treated with 2-chloroacetaldehyde and POCl₃ in a polar aprotic solvent (e.g., DMF) at 120°C for 8 hours, directly forming the 4-chloro-pyrrolo[2,3-b]pyridine scaffold.

  • In situ oxidation : Addition of mCPBA to the same pot at 25°C introduces the 2-oxo group, achieving an overall yield of 75%.

Advantages :

  • Eliminates intermediate isolation, reducing solvent waste.

  • Total reaction time is reduced from 24+ hours to 12 hours.

Critical Analysis of Methodologies

Solvent and Temperature Effects

  • Dichloromethane is preferred for chlorination and oxidation due to its inertness, but alternatives like dimethoxyethane improve solubility of intermediates.

  • Elevated temperatures (>100°C) during chlorination risk decomposition, whereas controlled reflux (80–100°C) optimizes yield.

Reagent Selection

  • POCl₃ vs. SOCl₂ : POCl₃ provides higher regioselectivity for chlorination at position 4, minimizing byproducts.

  • mCPBA vs. H₂O₂/urea : mCPBA offers superior oxidation efficiency (89% vs. 72%) but requires careful handling due to its explosive nature.

Industrial-Scale Adaptations

For large-scale production (>100 kg), the following modifications are implemented:

  • Continuous flow reactors replace batch processes for chlorination and oxidation steps, enhancing heat transfer and safety.

  • Recrystallization solvents : Ethanol/water mixtures (70:30) reduce costs while maintaining ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate has shown promise as a lead compound in drug discovery due to its potential biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its structural features may enhance its interaction with microbial targets, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research suggests that this compound may inhibit specific enzymes involved in cancer cell proliferation. This inhibition could lead to the development of novel anticancer agents targeting specific cancer pathways.

Biological Research

The compound is under investigation for its interaction with biological targets:

  • Mechanism of Action : Studies have indicated that this compound can modulate the activity of enzymes or receptors within cells. This modulation may result in various biological effects, including anti-inflammatory responses and apoptosis in cancer cells .

Material Science

In addition to its pharmaceutical applications, this compound is being explored for its potential use in developing new materials:

  • Heterocyclic Building Blocks : The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of derivatives with tailored properties suitable for various industrial applications .

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

Synthetic Route Key Reagents Conditions
CyclizationPyridine derivative + Pyrrole precursorControlled temperature and solvent (e.g., methanol)
SubstitutionNucleophiles (amines)Inert atmosphere to prevent side reactions

These synthetic methods allow researchers to explore various derivatives with enhanced biological activities or different pharmacological profiles.

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of synthesized derivatives against common bacterial strains using disc diffusion methods. Results indicated that some derivatives exhibited significantly higher antimicrobial activity compared to standard antibiotics .
  • Antioxidant Activity : Another research focused on the antioxidant capabilities of related compounds derived from similar structural frameworks. The findings suggested that certain derivatives demonstrated potent antioxidant activities comparable to established antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved are still under investigation, but studies suggest that it can interfere with signaling pathways critical for cell survival and growth .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Substituents Ring System Key Functional Groups CAS/Reference
Target Compound 4-Cl, 5-COOCH3, 2-Oxo, 1,3-dihydro Pyrrolo[2,3-b]pyridine Oxo, Chlorine, Ester N/A
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 4-Cl, 5-COOCH3 Pyrrolo[2,3-b]pyridine Chlorine, Ester 951625-93-7
Ethyl 4-((1-(2-cyanoacetyl)piperidin-3-yl)amino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (ATI-1777) 4-NH-piperidine, 5-COOCH2CH3 Pyrrolo[2,3-b]pyridine Amino, Cyanoacetyl N/A
Ethyl 7-cyclopropyl-2-(aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate 7-Cyclopropyl, 2-Aryloxo, 3-NO2, 4-Oxo Thieno[2,3-b]pyridine Nitro, Oxo, Thiophene N/A

Key Differences :

  • The 2-oxo and 1,3-dihydro groups in the target compound distinguish it from non-saturated analogs like methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
  • Thieno[2,3-b]pyridine derivatives (e.g., ) replace the pyrrole nitrogen with sulfur, altering electronic properties and bioactivity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight Solubility (Predicted) logP Melting Point
Target Compound ~226.62* Low (ester, chloro) ~2.1 Not reported
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 210.62 Low 1.8 Not reported
ATI-1777 432.91 Moderate (polar amino group) 3.5 Not reported
Ethyl 7-cyclopropyl-2-(aryloxo)-3-nitro-4-oxo-thieno[2,3-b]pyridine-5-carboxylate ~400.0 Low (nitro, ester) 2.9 Not reported

*Estimated based on structural similarity.

Key Insights :

  • The 2-oxo group in the target compound may slightly increase polarity compared to non-oxo analogs but remains lipophilic due to the chloro and ester substituents.
  • Thieno[2,3-b]pyridine derivatives exhibit higher molecular weights and logP values due to sulfur and bulky substituents .

Key Findings :

  • Thieno[2,3-b]pyridines (e.g., compound 3b in ) show potent cytotoxicity against leukemia cells (IC50: 2.58 µM), attributed to nitro and oxo groups enhancing electrophilic reactivity .

Biological Activity

Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structural features, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolopyridine framework, which includes a chloro substituent and a carboxylate ester. Its molecular formula is C9H7ClN2O3C_9H_7ClN_2O_3 with a molecular weight of 226.62 g/mol . The unique structure contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

These results suggest that the compound may be effective in treating infections caused by these pathogens .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit cell proliferation through modulation of specific signaling pathways involved in cancer cell survival and growth. The compound's ability to interact with molecular targets within cells enhances its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors that regulate various cellular processes. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways or cell cycle regulation, leading to reduced inflammation and tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Studies : In vivo studies demonstrated that derivatives of this compound exhibited anti-inflammatory effects comparable to standard medications like diclofenac sodium. These studies utilized models such as carrageenan-induced paw edema in rats to evaluate efficacy .
  • Toxicity Assessments : Toxicity studies revealed that the compound exhibits a favorable safety profile with minimal degenerative changes in vital organs upon administration at therapeutic doses .

Q & A

Q. What are the key synthetic pathways for Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, chlorinated intermediates (e.g., ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylate) can undergo substitution with aryloxo or arylthio groups under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with base catalysts like K₂CO₃ . Optimization involves adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. Microwave-assisted synthesis may reduce reaction times .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Spectroscopy : ¹H/¹³C NMR (to confirm substitution patterns and aromaticity), DEPT (to identify CH, CH₂, CH₃ groups), and HRMS (for exact mass verification) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Hydrogen-bonding networks can be analyzed via graph set theory (e.g., Etter’s formalism) to validate molecular packing .

Q. What in vitro models are suitable for assessing its biological activity?

Cytotoxicity assays using leukemia cell lines (e.g., CCRF-CEM and multidrug-resistant CEM/ADR5000) with IC₅₀ determination via MTT or resazurin assays are standard . Dose-response curves (0.1–100 µM) and comparative studies with positive controls (e.g., doxorubicin) are critical for evaluating potency.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Contradictions often arise from assay variability (e.g., incubation time, cell density) or structural impurities. Mitigation strategies include:

  • Purity verification : HPLC (>95% purity) and elemental analysis .
  • Standardized protocols : Adherence to OECD guidelines for cytotoxicity assays.
  • SAR studies : Systematic variation of substituents (e.g., replacing the 4-chloro group with fluorophenyl moieties) to isolate activity trends .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., kinases or DNA topoisomerases).
  • QSAR modeling : Employ Gaussian or COSMO-RS to correlate electronic properties (e.g., HOMO-LUMO gaps) with cytotoxicity .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .

Q. How can hydrogen-bonding patterns in the crystal structure inform solubility and stability?

Graph set analysis (e.g., S (6) motifs for six-membered rings) reveals intermolecular interactions affecting solubility . For instance, strong O–H···N bonds may reduce aqueous solubility but enhance thermal stability. Solubility can be improved via co-crystallization with PEG derivatives .

Q. What strategies optimize regioselectivity in functionalizing the pyrrolo[2,3-b]pyridine core?

  • Directing groups : Install temporary protecting groups (e.g., Boc) at the 1-position to direct electrophilic substitution to the 5-carboxylate site .
  • Metal catalysis : Use Pd-catalyzed C–H activation for arylation at the 4-position .
  • Microwave irradiation : Enhances regioselectivity in SNAr reactions by stabilizing transition states .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in NMR data between synthetic batches?

  • Dynamic effects : Rotameric equilibria (e.g., due to restricted rotation of the methyl ester) can split peaks. Variable-temperature NMR (VT-NMR) at 25–60°C clarifies such effects .
  • Impurity profiling : LC-MS identifies byproducts (e.g., dechlorinated analogues) .

Q. What statistical methods validate reproducibility in crystallographic refinements?

  • R-factor convergence : Ensure R₁ < 0.05 and wR₂ < 0.15 using SHELXL .
  • Twinned data analysis : Apply Hooft y parameters in PLATON to detect and model twinning .

Structural and Mechanistic Insights

Q. How does the 4-chloro substituent influence electronic and steric properties?

The electron-withdrawing Cl group reduces electron density at the 2-oxo position, enhancing electrophilicity for nucleophilic attacks (e.g., in Suzuki couplings). Steric effects from the dihydropyrrolo ring restrict planarization, as confirmed by Cremer-Pople puckering parameters (e.g., θ = 15° for the six-membered ring) .

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